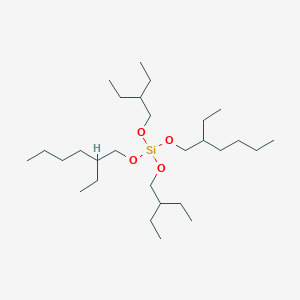

bis(2-ethylbutyl) bis(2-ethylhexyl) silicate

Beschreibung

bis(2-ethylbutyl) bis(2-ethylhexyl) silicate is an organosilicon compound characterized by the presence of two 2-ethylbutoxy and two 2-ethylhexyloxy groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that are widely used in various industrial applications due to their unique chemical properties, such as hydrophobicity, flexibility, and thermal stability.

Eigenschaften

CAS-Nummer |

10143-57-4 |

|---|---|

Molekularformel |

C28H60O4Si |

Molekulargewicht |

488.9 g/mol |

IUPAC-Name |

bis(2-ethylbutyl) bis(2-ethylhexyl) silicate |

InChI |

InChI=1S/C28H60O4Si/c1-9-17-19-27(15-7)23-31-33(29-21-25(11-3)12-4,30-22-26(13-5)14-6)32-24-28(16-8)20-18-10-2/h25-28H,9-24H2,1-8H3 |

InChI-Schlüssel |

ULCSCCKDHPQPDN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |

Kanonische SMILES |

CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylbutyl) bis(2-ethylhexyl) silicate typically involves the reaction of silicon tetrachloride with 2-ethylbutanol and 2-ethylhexanol in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the alcohols replace the chlorine atoms on the silicon tetrachloride molecule. The general reaction can be represented as follows:

SiCl4+2C4H9OH+2C8H17OH→Si(OC4H9)2(OC8H17)2+4HCl

Industrial Production Methods: In an industrial setting, the synthesis is typically carried out in a large reactor where silicon tetrachloride is gradually added to a mixture of 2-ethylbutanol and 2-ethylhexanol under controlled temperature and pressure conditions. The reaction mixture is then stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and alcohols. This reaction is typically catalyzed by acids or bases.

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.

Substitution: The alkoxy groups on the silicon atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Silanols and alcohols.

Oxidation: Silanols or siloxanes.

Substitution: New organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

bis(2-ethylbutyl) bis(2-ethylhexyl) silicate has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: Employed in the modification of biomolecules and surfaces to enhance their hydrophobicity and stability.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.

Industry: Utilized in the production of coatings, adhesives, and sealants to improve their performance and durability.

Wirkmechanismus

The mechanism by which bis(2-ethylbutyl) bis(2-ethylhexyl) silicate exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, allowing it to modify surfaces and enhance the properties of materials. The alkoxy groups provide flexibility and hydrophobicity, making the compound useful in a variety of applications.

Vergleich Mit ähnlichen Verbindungen

bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can be compared with other organosilicon compounds, such as:

Tetraethyl orthosilicate: Used as a precursor for silica and silicon-based materials.

Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.

Hexamethyldisilazane: Employed as a reagent in the protection of functional groups in organic synthesis.

Uniqueness: bis(2-ethylbutyl) bis(2-ethylhexyl) silicate is unique due to its combination of 2-ethylbutoxy and 2-ethylhexyloxy groups, which provide a balance of hydrophobicity and flexibility. This makes it particularly useful in applications where both properties are desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.